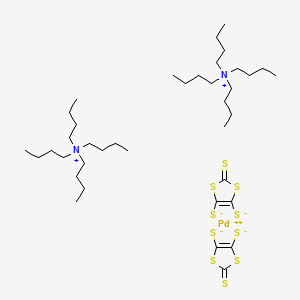
2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride
Übersicht
Beschreibung
Synthesis of Extended Oxazoles III: Reactions of 2-(Phenylsulfonyl)methyl-4,5-diaryloxazoles
The study explores the synthetic potential of 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole, which serves as a versatile scaffold for creating a variety of oxazole derivatives. By employing an α-sulfonyl anion, the research demonstrates the successful alkylation with different alkyl halides, yielding monoalkylated, dialkylated, and cyclic products with high efficiency. The process of reductive desulfonylation was also optimized, leading to the production of desulfonylated products. This methodology was applied to synthesize the anti-inflammatory drug Oxaprozin, showcasing the practical utility of the α-sulfonyl carbanion strategy .
2-(Fur-2-yl)naphtho[2,1-d]oxazole. Synthesis and some transformations
This paper details the synthesis of 2-(fur-2-yl)naphtho[2,1-d]oxazole through the condensation of 1-hydroxy-2-aminonaphthalene with furoyl chloride. The resulting compound was subjected to various electrophilic substitution reactions, including nitration, bromination, sulfonation, formylation, and acylation. These reactions predominantly occurred at the 2-position of the furan ring, indicating a specific reactivity pattern for this compound .
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan – a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives
The multifunctional nature of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan is examined in this study. The compound's chemical properties were investigated, including the acylation of the amino group, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents. The study also explored the transformation reactions of the 1,2,4-oxadiazole ring, highlighting the compound's potential as a synthon for synthesizing various 1,2,5-oxadiazole derivatives .
Reactivity of 1,2,3-triazoles towards sulfonyl chlorides. A novel approach to 1- and 2-sulfonyl-4-azolyl-1,2,3-triazoles
The reactivity of N-unsubstituted triazoles with sulfonyl chlorides was investigated, leading to the formation of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. The study found that the nature of the azolyl ring and the size of the substituent in the sulfonyl chloride significantly influenced the ratio of isomeric products. The research also provided insights into the kinetic and thermodynamic aspects of the reaction, with the potential for selective synthesis of regioisomers .
One-step synthesis of 5-acylisothiazoles from furans
This research presents a one-step synthesis method for 5-acylisothiazoles from furans using a mixture of ethyl carbamate, thionyl chloride, and pyridine. The study reports high yields and regiospecificity under optimized conditions. The reactivity of deactivated furans with electron-withdrawing groups was also examined, leading to the formation of 5-acylisothiazoles with the electronegative group in the 3-position. The paper includes X-ray structures of the synthesized isothiazole compounds, providing insights into their bonding patterns and solid-state interactions .
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Pharmacological Applications
The synthesis of novel compounds using derivatives of 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride has been explored in various studies. For instance, Urban et al. (2003) described the synthesis of an anti-inflammatory agent, showcasing the compound's utility in drug development (Urban et al., 2003). Similarly, Kumar et al. (2017) synthesized a series of novel compounds starting from 2-acetylfuran for potential antidepressant and antianxiety applications (Kumar et al., 2017).
Synthetic Transformations and Heterocyclic Chemistry
The compound's role in the synthesis of heterocyclic structures is significant. Illenzeer et al. (2013) demonstrated its use in synthesizing naphtho[2,1-d]oxazole, highlighting its versatility in chemical transformations (Illenzeer et al., 2013). Aleksandrov et al. (2011) also utilized it in forming 2-(2-furyl)naphtho[1,2-d]oxazole, further emphasizing its utility in creating complex molecular structures (Aleksandrov et al., 2011).
Solid-Phase Synthesis and Pharmacology
The compound has been used in solid-phase synthesis, as shown by Holte et al. (1998), who developed polymer-supported sulfonyl chloride for the synthesis of disubstituted 1,3-oxazolidin-2ones, highlighting its significance in medicinal chemistry (Holte et al., 1998).
Novel Heterocyclic Systems and Pharmacological Effects
Kornienko et al. (2014) explored the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides to create new heterocyclic systems, demonstrating the compound's role in innovative synthetic chemistry (Kornienko et al., 2014).
Synthesis of Extended Oxazoles
Patil and Luzzio (2016) discussed the synthesis of extended oxazoles using derivatives, highlighting the compound's versatility in organic synthesis (Patil & Luzzio, 2016).
Wirkmechanismus
Zukünftige Richtungen
Oxazole derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Enormous oxazole candidates or drugs have been developed for the treatment of diseases which increases its developmental values as medicinal agents . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Eigenschaften
IUPAC Name |
2-methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c1-5-8(15(9,11)12)4-7(13-5)6-2-3-10-14-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESHFPJLRRFUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=NO2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587970 | |
| Record name | 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |
CAS RN |
924865-06-5 | |
| Record name | 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 924865-06-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)